6-Methyl-5-nitropyridine-2,4-diol

IMPDH2 inhibitor nucleotide metabolism immunosuppression

6-Methyl-5-nitropyridine-2,4-diol (CAS 344749-44-6) is a differentiated heterocyclic building block. Its 2,4-diol motif enables unique tautomeric and metal-chelating properties absent in amino or amide analogs, addressing selectivity and potency gaps in drug discovery. - BTK IC50: 1 nM (ultra-potent inhibitor) - Progesterone receptor Ki: 55 nM with >900-fold selectivity over ERα - IMPDH2 Ki: 240-440 nM; P2X3 EC50: 80 nM Reliable supply with analytical data. In stock for global delivery.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 344749-44-6
Cat. No. B1425352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-5-nitropyridine-2,4-diol
CAS344749-44-6
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC(=O)N1)O)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H,1H3,(H2,7,9,10)
InChIKeyCIUJVYFTEYYUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-5-nitropyridine-2,4-diol: Core Profile & Identifiers


6-Methyl-5-nitropyridine-2,4-diol (CAS 344749-44-6, molecular formula C₆H₆N₂O₄, molecular weight 170.12 g/mol) is a heterocyclic pyridine derivative characterized by a methyl group at the 6-position, a nitro group at the 5-position, and hydroxyl groups at the 2- and 4-positions [1]. This substitution pattern imparts unique physicochemical and pharmacological properties, including a computed XLogP3 of 0, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a topological polar surface area of 95.2 Ų [1]. The compound exists in equilibrium with its keto-enol tautomer, 4-hydroxy-6-methyl-5-nitropyridin-2(1H)-one , which influences its reactivity and biological recognition.

Biochemical target engagement studies (IMPDH2, P2X3)
Nuclear receptor selectivity assays (PR, GR, ERα)
Kinase inhibitor research tool (BTK)

6-Methyl-5-nitropyridine-2,4-diol: Irreplaceable Among Nitropyridines


In the nitropyridine chemical space, subtle variations in substitution pattern lead to dramatic differences in biological activity and physicochemical properties . For example, replacing the 2,4-diol motif with a 2-amino group (2-Amino-6-methyl-5-nitropyridine, CAS 22280-62-2) or a 2-carboxamide group (6-Methyl-5-nitropyridine-2-carboxamide, CAS 36757-37-6) alters hydrogen-bonding capacity, electron distribution, and metabolic stability, thereby shifting target engagement profiles and potency . The presence of both hydroxyl groups in 6-Methyl-5-nitropyridine-2,4-diol provides a unique combination of nucleophilicity, metal-chelating potential, and tautomeric flexibility that is absent in its mono-hydroxy, amino, or amide analogs . Consequently, generic substitution with a seemingly similar nitropyridine building block will not replicate the specific activity profiles or synthetic utility of the 2,4-diol variant.

2-Amino analog (CAS 22280-62-2)
Lacks 2,4-diol motif; reported IMPDH2 engagement may be >100-fold weaker — IMPDH2 pathway studies may not transfer.
2-Carboxamide analog (CAS 36757-37-6)
No reported P2X3 activity; target profile shifts away from purinergic signaling assays.
2-Hydroxy-6-methyl-5-nitropyridine (CAS 28489-45-4)
Lacks 4-hydroxyl group; no reported BTK activity — kinase inhibition context may not replicate.

6-Methyl-5-nitropyridine-2,4-diol: Quantitative Differentiation Evidence


IMPDH2 Inhibition vs. 2-Amino Analog

6-Methyl-5-nitropyridine-2,4-diol inhibits inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values ranging from 240 nM to 440 nM depending on substrate competition [1]. In contrast, the 2-amino analog (2-Amino-6-methyl-5-nitropyridine, CAS 22280-62-2) shows an IC₅₀ of approximately 25 µM against cancer cell lines, suggesting a ≥100-fold weaker IMPDH2 engagement . The 2,4-diol substitution is critical for high-affinity IMPDH2 binding.

IMPDH2 Inhibition
Class-level
Ki = 240–440 nM vs. IC₅₀ ≈ 25 µM (2-amino analog) | ≥100-fold difference
Supports IMPDH2 biochemical assay context; 2-amino analog shows limited engagement.
Substrate-competition assay context
IMPDH2 inhibitor nucleotide metabolism immunosuppression

P2X3 Receptor Antagonism vs. Carboxamide Analog

6-Methyl-5-nitropyridine-2,4-diol acts as a P2X3 receptor antagonist with an EC₅₀ of 80 nM in Xenopus oocytes expressing recombinant rat P2X3 [1]. By contrast, the 2-carboxamide analog (6-Methyl-5-nitropyridine-2-carboxamide, CAS 36757-37-6) is primarily noted for anticancer activity (IC₅₀ = 12 µM) with no reported P2X3 activity . The 2,4-diol substitution confers selective purinergic receptor modulation not observed with the carboxamide derivative.

P2X3 Antagonism
Class-level
EC₅₀ = 80 nM vs. no reported P2X3 activity (carboxamide analog)
Supports P2X3 antagonist research context; carboxamide analog lacks target activity.
Recombinant oocyte assay context
P2X3 antagonist purinergic signaling pain

Nuclear Receptor Selectivity: PR vs. ERα

6-Methyl-5-nitropyridine-2,4-diol binds the progesterone receptor (PR) with a Ki of 55 nM, while showing >900-fold lower affinity for the estrogen receptor alpha (ERα, Ki > 50,000 nM) [1]. This selectivity profile distinguishes it from other nitropyridine-based nuclear receptor ligands, which often exhibit promiscuous binding. The 2,4-diol substitution pattern likely contributes to this PR-favoring recognition.

PR/ERα Selectivity
Class-level
>900-fold selectivity for PR (Ki = 55 nM) over ERα (Ki > 50,000 nM)
Supports PR selectivity assay interpretation; limited ERα cross-reactivity reported.
Fluorescence polarization assay context
nuclear receptor progesterone receptor selectivity

Glucocorticoid Receptor Binding Affinity

6-Methyl-5-nitropyridine-2,4-diol exhibits a sub-nanomolar Ki of 0.70 nM for the glucocorticoid receptor (GR), as determined by fluorescence polarization displacement assay [1]. This high affinity is uncommon among simple nitropyridine derivatives; for example, the 2-amino analog (2-Amino-6-methyl-5-nitropyridine) shows no reported GR binding at comparable concentrations. The combination of nitro and diol groups on the pyridine core appears to create a favorable pharmacophore for GR recognition.

GR Binding Affinity
Class-level
Ki = 0.70 nM vs. no reported GR activity (2-amino analog)
Supports GR binding assay context; sub-nanomolar affinity not observed for 2-amino analog.
Fluorescence polarization GRalpha assay
glucocorticoid receptor GR binder anti-inflammatory

BTK Inhibition in Patent Context

In patent US20240083900, Example 99.100, 6-Methyl-5-nitropyridine-2,4-diol is reported as a Bruton's tyrosine kinase (BTK) inhibitor with an IC₅₀ of 1 nM [1]. This level of potency is comparable to clinical-stage BTK inhibitors and is not observed for other simple nitropyridine analogs like 2-Hydroxy-6-methyl-5-nitropyridine (CAS 28489-45-4), which lacks the 4-hydroxyl group and shows no BTK activity in public databases.

BTK Inhibition
Class-level
IC₅₀ = 1 nM vs. no reported BTK activity (2-hydroxy analog)
Supports BTK kinase inhibition assay context; 2-hydroxy analog lacks activity.
Recombinant BTK enzyme assay context
BTK inhibitor tyrosine kinase oncology autoimmune

Computed Physicochemical & Drug-Likeness Profile

6-Methyl-5-nitropyridine-2,4-diol possesses a favorable computed physicochemical profile: XLogP3 = 0, topological polar surface area (TPSA) = 95.2 Ų, 2 hydrogen bond donors, and 4 acceptors [1]. In comparison, the 2-carboxamide analog has a higher TPSA (~110 Ų) and an additional rotatable bond, potentially reducing membrane permeability . The 2,4-diol compound aligns well with Lipinski's rule-of-five and CNS MPO guidelines, suggesting better bioavailability potential for oral or CNS applications.

Physicochemical Profile
Class-level
XLogP3 = 0; TPSA = 95.2 Ų; HBD = 2; HBA = 4 vs. carboxamide (TPSA ≈ 110, rotatable bonds = 1)
Supports drug-likeness screening; lower TPSA and zero rotatable bonds may favor permeability.
Computed properties (PubChem)
drug-likeness Lipinski physicochemical properties

6-Methyl-5-nitropyridine-2,4-diol: Validated Application Scenarios


IMPDH2 Inhibitor Discovery

6-Methyl-5-nitropyridine-2,4-diol demonstrates Ki values between 240 nM and 440 nM against IMPDH2 [1]. This activity is relevant for developing immunosuppressive agents (e.g., mycophenolate mofetil analogs) or antiviral therapeutics, as IMPDH2 is a validated target for lymphocyte proliferation and viral replication.

P2X3 Antagonist for Pain Research

With an EC₅₀ of 80 nM at the P2X3 receptor [1], this compound serves as a chemical probe for studying purinergic signaling in chronic pain, cough, and bladder disorders. Its potency in this assay supports its use in preclinical target validation studies.

Selective PR Modulator Lead Generation

The compound exhibits high-affinity binding to the progesterone receptor (Ki = 55 nM) with >900-fold selectivity over ERα [1]. This profile makes it an attractive starting point for developing selective PR modulators for reproductive health or oncology indications.

BTK-Targeted Drug Discovery

As disclosed in patent US20240083900, 6-Methyl-5-nitropyridine-2,4-diol inhibits BTK with an IC₅₀ of 1 nM [1]. This ultra-potent activity, combined with favorable computed physicochemical properties [2], positions the compound as a high-value building block for BTK inhibitor programs in oncology and autoimmune diseases.

Application
Selection Property
Validation Focus
IMPDH2 pathway inhibition studies
IMPDH2 target engagement
Biochemical assay validation
P2X3 purinergic signaling studies
P2X3 receptor antagonism
Receptor antagonism assay review
PR nuclear receptor selectivity studies
PR/ERα selectivity window
Selectivity panel evaluation
BTK kinase inhibition studies
BTK enzyme inhibition potency
Kinase panel selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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